1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
Beschreibung
Eigenschaften
IUPAC Name |
1-phenyl-3-(4-pyrazol-1-ylcyclohexyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c21-16(18-13-5-2-1-3-6-13)19-14-7-9-15(10-8-14)20-12-4-11-17-20/h1-6,11-12,14-15H,7-10H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSXAIDFAQOVRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NC2=CC=CC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Attachment of the phenyl group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the cyclohexyl urea moiety: This involves the reaction of cyclohexyl isocyanate with an amine derivative of the pyrazole.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a)
- Structure : Ethyl group replaces the cyclohexyl ring; pyrazole has a methyl substituent.
- Properties : Melting point 143–145°C; molecular weight 300.36 g/mol.
1-(4-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea
- Structure : Pyridazine core replaces cyclohexyl; methoxyphenyl group introduces electron-donating effects.
1-Phenyl-3-[4-(2H-tetrazol-5-yl)phenyl]urea
- Structure : Tetrazole replaces pyrazole; biphenyl urea scaffold.
- Properties : LogP 2.59; PSA 99.08 Ų.
- Key Difference : Tetrazole acts as a bioisostere for carboxylic acids, improving solubility and ionic interactions. The absence of a cyclohexyl ring reduces lipophilicity, favoring aqueous environments .
Physicochemical and Pharmacokinetic Properties
*Estimated based on molecular formula (C₁₆H₁₈N₄O).
†Predicted using analogous structures.
- Polar Surface Area (PSA) : Lower PSA (~85 Ų) vs. pyridazine analog (115 Ų) suggests reduced hydrogen-bonding capacity, which may impact target engagement .
Biologische Aktivität
1-Phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. Its unique structure, which includes a phenyl group, a cyclohexyl moiety, and a pyrazole ring, suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
The molecular formula of 1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is C16H22N4O. The compound's structure can be represented as follows:
The biological activity of 1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an inhibitor by binding to the active site of enzymes, thereby modulating their activity. Additionally, it may influence receptor functions by acting as an agonist or antagonist.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, pyrazole derivatives have been shown to inhibit the proliferation of various cancer cell lines. A study highlighted the efficacy of pyrazole-containing compounds against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 0.01 µM to 42.30 µM . Although specific data for 1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is limited, its structural analogs suggest a potential for similar activity.
Anti-inflammatory Activity
Compounds containing pyrazole rings have also been recognized for their anti-inflammatory properties. The introduction of different substituents on the pyrazole ring can enhance anti-inflammatory effects while minimizing toxicity to normal cells . This suggests that 1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea could serve as a candidate for further studies in anti-inflammatory drug development.
Case Studies and Research Findings
A comprehensive review of recent advancements in drug design focusing on pyrazole derivatives reveals promising results:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 2 | MCF7 | 3.79 | Anticancer |
| Compound 3 | Hep2 | 3.25 | Anticancer |
| Compound 24 | CDK2 | 0.95 | Inhibition |
The above table summarizes findings from various studies indicating that pyrazole derivatives are effective against multiple cancer types and can inhibit key enzymes involved in cell cycle regulation .
Q & A
Q. How can high-throughput screening (HTS) be adapted for urea-based compound libraries?
- Methodology :
- Automated Synthesis : Employ robotic liquid handlers for parallel reactions (e.g., 96-well plates).
- LC-MS/MS Analysis : Rapid quantification using a 5-minute gradient method.
- Cheminformatics : Cluster compounds by topological descriptors (e.g., ECFP4 fingerprints) to prioritize diverse analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
